- The conjugated polymer containing sulfanyl group substituted thienopyrazine derivative as monomer segment, the production method and the organic thin film solar cell thereof, Japan, , ,
Cas no 958261-51-3 (9-(Heptadecan-9-yl)-2,7-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole)

958261-51-3 structure
상품 이름:9-(Heptadecan-9-yl)-2,7-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole
CAS 번호:958261-51-3
MF:C41H65B2NO4
메가와트:657.581112623215
MDL:MFCD16621134
CID:839611
PubChem ID:253661602
9-(Heptadecan-9-yl)-2,7-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole 화학적 및 물리적 성질
이름 및 식별자
-
- 9-(Heptadecan-9-yl)-2,7-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole
- 9-(9-Heptadecanyl)-2,7-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)carbazole
- 9-(1-OCTYLNONYL)-2,7-BIS(4,4,5,5-TETRAMETHYL-1,3,2-DIOXABOROLAN-2-YL)-9H-CARBAZOLE
- 9-heptadecan-9-yl-2,7-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)carbazole
- 9-(9-Heptadecanyl)carbazole-2,7-diboronic Acid Bis(pinacol) Ester
- 9-(1-n-Octylnonyl)-2,7-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)carbazole
- 9-(1-n-Octylnonyl)carbazole-2,7-diboronic Acid Bis(pinacol) Ester
- 9-(1-Octylnonyl)carbazole-2,7-bis(boronic acid pinacol ester)
- AK123236
- C41H65B2NO4
- XMKFCPVHTTWWCK-UHFFFAOYSA-N
- 6553AC
- 3,2-dioxaborolan-2-yl)-9H-carbazole
- BC001299
- O0428
- ST24045845
- 261O513
- 9-heptadecan-9-yl-2,7-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)carbaz
- 9-(1-Octylnonyl)-2,7-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole (ACI)
- 2,7-Bis(4′,4′,5′,5′-tetramethyl-1′,3′,2′-dioxaborolan-2′-yl)-N-9′′-heptadecanylcarbazole
- 9-(9-Heptadecanyl)-9H-carbazole-2,7-diboronic acid bis(pinacol) ester
- 9-(Heptadecan-9-yl)-2,7-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)carbazole
- MFCD16621134
- CS-0091660
- 9-(9-Heptadecanyl)-9H-carbazole-2,7-diboronic acid bis(pinacol) ester, 97%
- DTXSID80679839
- 958261-51-3
- DS-6908
- SCHEMBL2726948
- AC-33720
- DB-080346
- AKOS016011764
- SB66358
- YSCH0244
- C77308
-
- MDL: MFCD16621134
- 인치: 1S/C41H65B2NO4/c1-11-13-15-17-19-21-23-33(24-22-20-18-16-14-12-2)44-36-29-31(42-45-38(3,4)39(5,6)46-42)25-27-34(36)35-28-26-32(30-37(35)44)43-47-40(7,8)41(9,10)48-43/h25-30,33H,11-24H2,1-10H3
- InChIKey: XMKFCPVHTTWWCK-UHFFFAOYSA-N
- 미소: O1C(C)(C)C(C)(C)OB1C1C=C2C(C3C(N2C(CCCCCCCC)CCCCCCCC)=CC(B2OC(C)(C)C(C)(C)O2)=CC=3)=CC=1
계산된 속성
- 정밀분자량: 657.50997g/mol
- 표면전하: 0
- 수소 결합 공급체 수량: 0
- 수소 결합 수용체 수량: 4
- 회전 가능한 화학 키 수량: 17
- 동위원소 질량: 657.50997g/mol
- 단일 동위원소 질량: 657.50997g/mol
- 수소 결합 토폴로지 분자 극성 표면적: 41.8Ų
- 중원자 수량: 48
- 복잡도: 895
- 동위원소 원자 수량: 0
- 원자 구조의 중심 수량을 확정하다.: 0
- 정의되지 않은 원자 구성 센터 수: 0
- 화학 키 입체 구조의 중심 수량을 확정하다.: 0
- 불확정 화학 키 입체 중심 수량: 0
- 총 키 단위 수량: 1
실험적 성질
- 색과 성상: No data available
- 밀도: 1.01
- 융해점: 144.0 to 148.0 deg-C
- 비등점: 695.7°C at 760 mmHg
- 플래시 포인트: 374.5±29.6 °C
- PSA: 41.85000
- LogP: 10.43520
9-(Heptadecan-9-yl)-2,7-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole 보안 정보
- 신호어:Warning
- 피해 선언: H302-H315-H319-H335
- 경고성 성명: P261-P305+P351+P338
- 위험물 운송번호:NONH for all modes of transport
- WGK 독일:3
- 보안 지침: H303 섭취에 유해할 수 있음 +h313 피부 접촉에 유해할 수 있음 +h333 흡입에 유해할 수 있음
- 저장 조건:4°C에서 저장, -4°C에서 저장
9-(Heptadecan-9-yl)-2,7-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole 가격추가 >>
기업 | No. | 상품 이름 | Cas No. | 순결 | 사양 | 가격 | 업데이트 시간 | 문의 |
---|---|---|---|---|---|---|---|---|
Cooke Chemical | BD9821131-25g |
9-(Heptadecan-9-yl)-2,7-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole |
958261-51-3 | 95% | 25g |
RMB 3200.00 | 2025-02-21 | |
eNovation Chemicals LLC | D954855-5g |
9-(Heptadecan-9-yl)-2,7-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole |
958261-51-3 | 95+% | 5g |
$265 | 2024-06-07 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1162300-5g |
9-(Heptadecan-9-yl)-2,7-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole |
958261-51-3 | 95% | 5g |
¥2709.00 | 2024-04-23 | |
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | H861091-1g |
9-(heptadecan-9-yl)-2,7-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole |
958261-51-3 | 98% | 1g |
¥855.90 | 2022-01-12 | |
abcr | AB440822-1 g |
9-(Heptadecan-9-yl)-2,7-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole, 95%; . |
958261-51-3 | 95% | 1g |
€109.00 | 2023-07-18 | |
abcr | AB440822-5 g |
9-(Heptadecan-9-yl)-2,7-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole, 95%; . |
958261-51-3 | 95% | 5g |
€319.10 | 2023-01-09 | |
Alichem | A449038187-5g |
9-(Heptadecan-9-yl)-2,7-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole |
958261-51-3 | 95% | 5g |
$1164.80 | 2023-08-31 | |
Alichem | A449038187-1g |
9-(Heptadecan-9-yl)-2,7-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole |
958261-51-3 | 95% | 1g |
$383.80 | 2023-08-31 | |
Alichem | A449038187-10g |
9-(Heptadecan-9-yl)-2,7-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole |
958261-51-3 | 95% | 10g |
$1744.40 | 2023-08-31 | |
Chemenu | CM130169-5g |
9-(Heptadecan-9-yl)-2,7-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole |
958261-51-3 | 95 % | 5g |
$112 | 2021-08-05 |
9-(Heptadecan-9-yl)-2,7-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole 합성 방법
합성 방법 1
반응 조건
1.1 Reagents: Lithium bromide Solvents: Tetrahydrofuran , Hexane ; -78 °C; 1 h, -78 °C
1.2 1 h, -78 °C; -78 °C → rt; 21 h, rt
1.3 Reagents: Methanol
1.2 1 h, -78 °C; -78 °C → rt; 21 h, rt
1.3 Reagents: Methanol
참조
합성 방법 2
반응 조건
1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,4-Dioxane ; overnight, 80 °C
참조
- A-π-D-π-A type small molecule solar cell acceptor material based on thiophene indenone and carbazole and preparation method thereof, China, , ,
합성 방법 3
반응 조건
1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,4-Dioxane ; 4 h, 87 °C
참조
- Bipolar fluorophores based on intramolecular charge-transfer moieties of sulfone for nondoped deep blue solution-processed organic light-emitting diodesDyes and Pigments, 2020, 176,,
합성 방법 4
반응 조건
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran , Hexane ; 1 h, -78 °C
1.2 -78 °C; -78 °C → rt; overnight, rt
1.2 -78 °C; -78 °C → rt; overnight, rt
참조
- Saturated red electroluminescence from thermally activated delayed fluorescence conjugated polymersFrontiers in Chemistry (Lausanne, 2020, 8,,
합성 방법 5
반응 조건
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran , Hexane ; -78 °C; 1 h, -78 °C
1.2 overnight, -78 °C
1.2 overnight, -78 °C
참조
- Conjugated polyelectrolyte photoelectric material based on polycarbazole and its application, China, , ,
합성 방법 6
반응 조건
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran , Hexane ; 2 h, -78 °C
1.2 4 h, -78 °C; 40 h, rt
1.2 4 h, -78 °C; 40 h, rt
참조
- Quinoxaline-based organic semiconductor compound for organic solar cell and organic thin film transistor, manufacturing method thereof, and organic electronic device thereof, Korea, , ,
합성 방법 7
반응 조건
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran , Hexane ; -78 °C; 1 h, -78 °C
1.2 overnight, -78 °C
1.3 Reagents: Water
1.2 overnight, -78 °C
1.3 Reagents: Water
참조
- Production of organic semiconductor material containing amine oxide group for OLED, China, , ,
합성 방법 8
반응 조건
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ; 1 h, -78 °C
1.2 1 h, -78 °C
1.2 1 h, -78 °C
참조
- Polybenzimidazoles having alkoxy groups with good photoelectric conversion efficiency for photoelectric conversion devices, Korea, , ,
합성 방법 9
반응 조건
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran , Hexane ; -78 °C; 1 h, -78 °C
1.2 1 h, -78 °C; -78 °C → rt; 24 h, rt
1.2 1 h, -78 °C; -78 °C → rt; 24 h, rt
참조
- Monomer and electroluminescent polymer, its preparation method and application, China, , ,
합성 방법 10
반응 조건
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ; -78 °C; 1 h, -78 °C
1.2 1 h, -78 °C
1.2 1 h, -78 °C
참조
- Polycarbazole-polybenzothiadiazole containing tetrafluorophenylene groups with good thermal stability for energy conversion device, Korea, , ,
합성 방법 11
반응 조건
1.1 Reagents: Manganese oxide (MnO2) Solvents: Tetrahydrofuran ; 1 h, -78 °C
1.2 1 h, -78 °C
1.2 1 h, -78 °C
참조
- Polymer with trifluoromethyl benzimidazole and energy conversion element using it, Korea, , ,
합성 방법 12
반응 조건
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran , Hexane ; -78 °C; 1 h, -78 °C
1.2 1 h, -78 °C; -78 °C → rt; overnight, rt
1.2 1 h, -78 °C; -78 °C → rt; overnight, rt
참조
- A selenophene analogue of PCDTBT: selective fine-tuning of LUMO to lower of the bandgap for efficient polymer solar cellsMacromolecules (Washington, 2012, 45(21), 8658-8664,
합성 방법 13
반응 조건
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ; -78 °C; 1 h, -78 °C; 10 h, -78 °C → rt
참조
- 2,1,3-Benzothiadiazole dithiophene derivative bromide and carbazole conjugated polymer and its synthesis method, China, , ,
합성 방법 14
반응 조건
1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,4-Dioxane ; 8 h, 90 °C
참조
- Alternating Copolymers of Carbazole and Triphenylamine with Conjugated Side Chain Attaching Acceptor Groups: Synthesis and Photovoltaic ApplicationMacromolecules (Washington, 2010, 43(22), 9376-9383,
합성 방법 15
반응 조건
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ; 1 h, -78 °C
1.2 1 h, -78 °C
1.2 1 h, -78 °C
참조
- Alkyloxytrifluoromethylbenzoimidazole-based polymer for energy conversion device, Korea, , ,
합성 방법 16
반응 조건
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran , Hexane ; -78 °C; 2 h, -78 °C
1.2 -78 °C → rt; overnight, rt
1.3 Reagents: Hydrochloric acid Solvents: Water ; 45 min, acidified, rt
1.2 -78 °C → rt; overnight, rt
1.3 Reagents: Hydrochloric acid Solvents: Water ; 45 min, acidified, rt
참조
- Synthesis of novel dithienothiophene- and 2,7-carbazole-based conjugated polymers and H-bonded effects on electrochromic and photovoltaic propertiesJournal of Polymer Science, 2012, 50(24), 5011-5022,
9-(Heptadecan-9-yl)-2,7-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole Raw materials
- 2,7-Dibromo-9-(1-octylnonyl)-9H-carbazole
- 4,4,5,5-tetramethyl-2-(propan-2-yl)-1,3,2-dioxaborolane
- Bis(pinacolato)diborane
- 2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
9-(Heptadecan-9-yl)-2,7-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole Preparation Products
9-(Heptadecan-9-yl)-2,7-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole 관련 문헌
-
1. Book reviews
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Abril C. Castro,Thomas Johnson,Jesus M. Ugalde,Yan-bo Wu,José M. Mercero,Thomas Heine,Kelling J. Donald Phys. Chem. Chem. Phys., 2012,14, 14764-14768
-
Jie Yin,Jie Ma,Yuying Li,Xiaokang Ma,Jiashun Chen,Haihan Zhang,Xin Wu,Fengna Li,Zhiqiang Liu,Tiejun Li Food Funct., 2020,11, 1304-1311
-
Carr Hoi Yi Ho,Huanyang Cao,Yong Lu,Tsz-Ki Lau,Sin Hang Cheung,Ho-Wa Li,Hang Yin,Ka Lok Chiu,Lik-Kuen Ma,Yuanhang Cheng,Sai-Wing Tsang,Xinhui Lu,Shu Kong So,Beng S. Ong J. Mater. Chem. A, 2017,5, 23662-23670
958261-51-3 (9-(Heptadecan-9-yl)-2,7-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole) 관련 제품
- 181219-01-2(4-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine)
- 478706-06-8(9-Octyl-3,6-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole)
- 269409-70-3(4-Hydroxyphenylboronic acid pinacol ester)
- 388116-27-6(4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole)
- 210907-84-9(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline)
- 256652-04-7(2-Naphthaleneboronic Acid Pinacol Ester)
- 329214-79-1(3-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine)
- 214360-73-3(4-Aminophenylboronic acid pinacol ester)
- 269410-24-4(Indole-5-boronic acid, pinacol ester)
- 628336-95-8(9-Hexyl-3,6-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole)
추천 공급업체
Suzhou Senfeida Chemical Co., Ltd
(CAS:958261-51-3)9-(1-Octylnonyl)-2,7-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole

순결:99.9%
재다:200kg
가격 ($):문의
Amadis Chemical Company Limited
(CAS:958261-51-3)9-(Heptadecan-9-yl)-2,7-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole

순결:99%/99%
재다:5g/25g
가격 ($):162.0/567.0